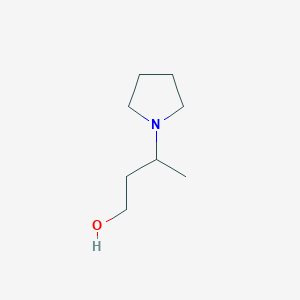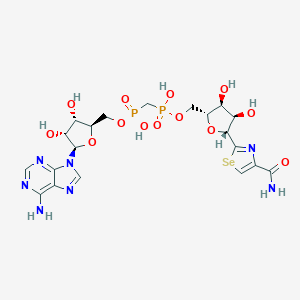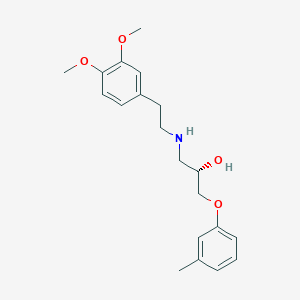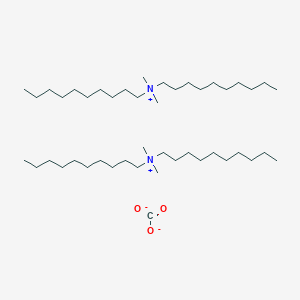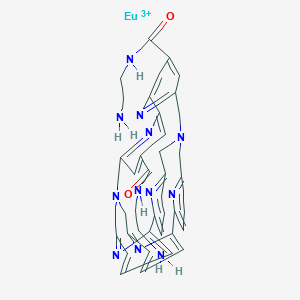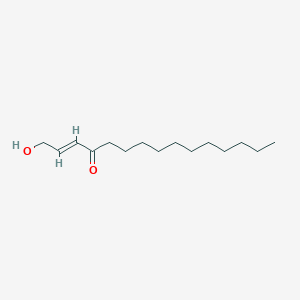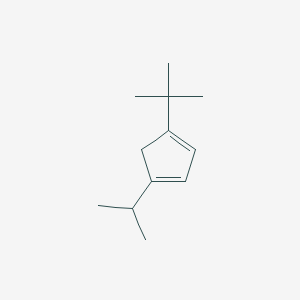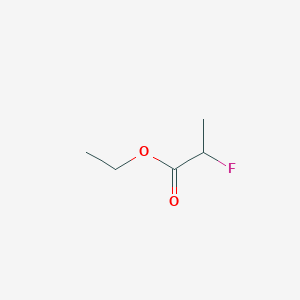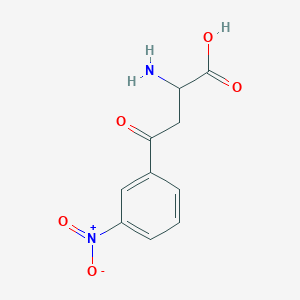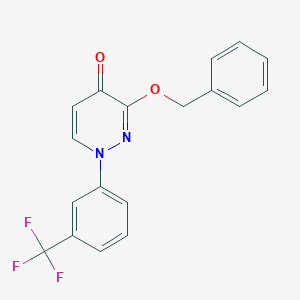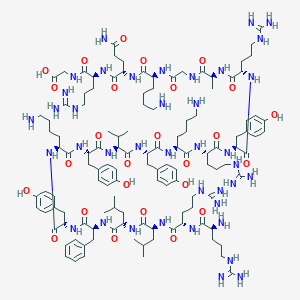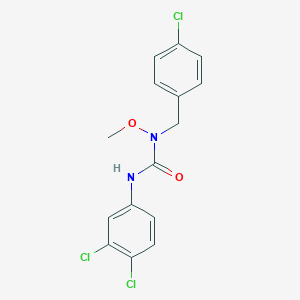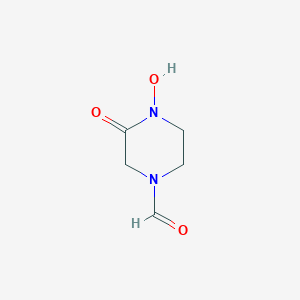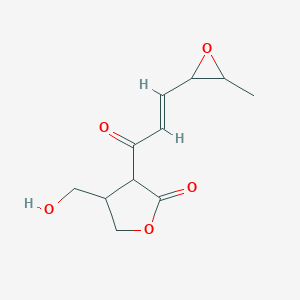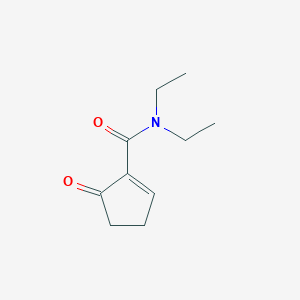
N,N-diethyl-5-oxocyclopentene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-5-oxocyclopentene-1-carboxamide, also known as DEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEC is a cyclic amide that is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA), which plays a key role in the regulation of neuronal activity. Due to its structural similarity to GABA, DEC has been investigated for its potential as a GABA receptor modulator, as well as for its effects on other neurotransmitter systems.
Wirkmechanismus
N,N-diethyl-5-oxocyclopentene-1-carboxamide's mechanism of action is not fully understood, but it is thought to involve modulation of GABA receptors and other neurotransmitter systems. N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to bind to the GABA receptor complex and enhance the activity of GABA, leading to increased inhibitory neurotransmission. N,N-diethyl-5-oxocyclopentene-1-carboxamide has also been shown to affect the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its effects on mood, behavior, and cognition.
Biochemische Und Physiologische Effekte
N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to have a range of biochemical and physiological effects, including effects on neurotransmitter systems, ion channels, and enzymes. N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to modulate the activity of GABA receptors, leading to increased inhibitory neurotransmission. N,N-diethyl-5-oxocyclopentene-1-carboxamide has also been shown to affect the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its effects on mood, behavior, and cognition. Additionally, N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to affect ion channels and enzymes, which may contribute to its effects on cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-5-oxocyclopentene-1-carboxamide has several advantages for use in lab experiments, including its ability to modulate the activity of GABA receptors and other neurotransmitter systems, its solubility in organic solvents, and its relatively low toxicity. However, N,N-diethyl-5-oxocyclopentene-1-carboxamide also has several limitations, including its limited stability in aqueous solutions, its potential for non-specific effects, and its potential for interactions with other compounds.
Zukünftige Richtungen
There are several potential future directions for research on N,N-diethyl-5-oxocyclopentene-1-carboxamide. One area of interest is the development of more selective and potent N,N-diethyl-5-oxocyclopentene-1-carboxamide analogues that can target specific GABA receptor subtypes or other neurotransmitter systems. Another area of interest is the investigation of N,N-diethyl-5-oxocyclopentene-1-carboxamide's effects on neuronal plasticity and neuroprotection, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms of N,N-diethyl-5-oxocyclopentene-1-carboxamide's effects on neurotransmitter systems and cellular function.
Synthesemethoden
N,N-diethyl-5-oxocyclopentene-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with diethylamine and ethyl chloroformate. This reaction yields a mixture of products, which can be separated and purified using column chromatography. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-5-oxocyclopentene-1-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity and are targeted by many clinically relevant drugs such as benzodiazepines and barbiturates. N,N-diethyl-5-oxocyclopentene-1-carboxamide has also been shown to affect other neurotransmitter systems, including dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Eigenschaften
CAS-Nummer |
150163-04-5 |
|---|---|
Produktname |
N,N-diethyl-5-oxocyclopentene-1-carboxamide |
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
N,N-diethyl-5-oxocyclopentene-1-carboxamide |
InChI |
InChI=1S/C10H15NO2/c1-3-11(4-2)10(13)8-6-5-7-9(8)12/h6H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
VGTFLLKZOJFLND-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CCCC1=O |
Kanonische SMILES |
CCN(CC)C(=O)C1=CCCC1=O |
Synonyme |
1-Cyclopentene-1-carboxamide, N,N-diethyl-5-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



